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Abstract: The 1,4-thiazepine core is a privileged seven-membered heterocyclic scaffold

containing nitrogen and sulfur atoms. This structural motif is present in a variety of

pharmacologically significant compounds, demonstrating a broad spectrum of biological

activities.[1] Although drugs containing the 1,4-thiazepine ring are not common, numerous

derivatives have shown promising therapeutic potential, making them an active area of

research in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the

synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-thiazepine

derivatives. It includes detailed experimental protocols for key synthetic and analytical

methods, quantitative biological activity data, and diagrams of relevant biological pathways and

experimental workflows to serve as a valuable resource for researchers and drug development

professionals.

Synthesis of the 1,4-Thiazepine Core
The synthesis of the 1,4-thiazepine ring system can be achieved through various synthetic

strategies. Common approaches often involve cyclization reactions that form the seven-

membered ring. Key methods include the reaction of chalcones with aminothiophenols and ring

expansion reactions.[1][4]

A prevalent and efficient method involves the acid-catalyzed condensation reaction of

substituted chalcones (α,β-unsaturated ketones) with 2-aminothiophenol.[5] Another innovative

approach utilizes a Staudinger ketene-imine cycloaddition followed by a base-induced ring
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expansion to yield tetrahydro-1,4-thiazepines.[2] This latter method is particularly useful for

generating stereochemically complex molecules.[2]

Below is a generalized workflow for the synthesis of 1,4-benzothiazepine derivatives from

chalcones.
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Caption: General workflow for 1,4-benzothiazepine synthesis.

Therapeutic Applications and Biological Activities
1,4-Thiazepine derivatives have been investigated for a wide array of therapeutic applications,

owing to their diverse pharmacological activities. These include anticancer, cardiovascular,

antimicrobial, and antiparasitic effects.

Anticancer Activity
Certain 1,4-thiazepine derivatives have demonstrated significant potential as anticancer

agents, particularly against drug-resistant cancer cell lines.[6] Tricyclic pyrido[2,3-b][1]

[2]benzothiazepines, for instance, have shown potent inhibitory activity against paclitaxel-

resistant non-small cell lung cancer (NSCLC) cells (H460TaxR), while exhibiting much lower

toxicity toward normal human fibroblasts.[6]

Some enyne-modified 1,4-thiazepines have been identified as inhibitors of the Epidermal

Growth Factor Receptor (EGFR), a key target in many cancers.[7] These compounds induce

apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating

the pro-apoptotic protein Bax.[7]

The screening process to identify these potent anticancer agents often follows a multi-round,

converging strategy.
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Caption: Converging screening workflow for anticancer agents.[6]

Table 1: Anticancer Activity of Tricyclic Thiazepine Derivatives against NSCLC Cell Lines[6]
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Compound R¹ R²
H460 EC₅₀

(µM)
H460TaxR
EC₅₀ (µM)

NHFB EC₅₀
(µM)

1w H 4-MePh < 1.0 < 1.0 > 100

9 6-Me 4-MePh < 1.0 < 1.0 > 100

10 7-Me 4-MePh < 1.0 < 1.0 > 100

11 8-Me 4-MePh < 1.0 < 1.0 > 100

12 9-Me 4-MePh < 1.0 < 1.0 > 100

14 7-Cl 4-MePh < 1.0 < 1.0 > 100

2 H Ph > 100 > 100 > 100

3 H 2-MePh > 100 > 100 > 100

4 H 3-MePh > 100 > 100 > 100

5 H 4-MeOPh > 100 > 100 > 100

NSCLC: Non-Small Cell Lung Cancer; NHFB: Normal Human Fibroblasts; TaxR: Paclitaxel-

Resistant

Structure-Activity Relationship (SAR) Insights:

The sulfone moiety is pivotal for anticancer activity, with sulfone analogs showing

significantly higher cytotoxicity than their sulfide counterparts.[6]

For tricyclic thiazepines, the substituent on the B ring plays a crucial role. A 4-methylphenyl

group at the R² position was found to be more active than other substituents like phenyl,

methoxyphenyl, or fluorophenyl groups.[6]

The position of the methyl group on the phenyl ring is critical; compounds with 2-methyl or 3-

methyl substitutions were inactive.[6]

Cardiovascular Activity
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1,4-Benzothiazepine derivatives are well-known for their cardiovascular effects, most notably

as calcium channel blockers.[8] They are one of the three principal structural classes of L-type

calcium channel antagonists, alongside phenylalkylamines and dihydropyridines.[8]

More recently, novel 1,4-benzothiazepines have been developed as dual-acting agents for

heart failure treatment. These compounds can prevent Ca²⁺ leakage through the ryanodine

receptor 2 (RyR2) and simultaneously enhance the activity of the sarco-endoplasmic reticulum

Ca²⁺-ATPase 2a (SERCA2a).[9] This dual action helps restore normal calcium cycling in

cardiomyocytes, improving cardiac function.
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Caption: Cardiomyocyte Ca²⁺ signaling and 1,4-thiazepine action.[9]

Table 2: Cardiovascular Activity of Novel 1,4-Benzothiazepine Derivatives[9]
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Compound
RyR2 Stabilization (HEK-

293 ER) EC₅₀ (nM)
SERCA2a Activation

(Mouse SR) EC₅₀ (nM)

12a 1000 383

ARM210 1000 1000

11c 1000 >10000

11d 1000 >10000

12b 1000 1000

12c 1000 1000

HEK-293 ER: Human Embryonic Kidney 293 cell Endoplasmic Reticulum; Mouse SR: Mouse

heart Sarcoplasmic Reticulum

Antimicrobial and Antiparasitic Activity
Various 1,4-thiazepine derivatives have been synthesized and evaluated for their antimicrobial

properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][10]

The biological effect is often concentration-dependent, with higher concentrations leading to

larger zones of inhibition.[4] The presence of electron-withdrawing groups, such as halogens

and nitro groups, can enhance the antibacterial effect.[4]

Furthermore, bicyclic thiazolidinyl-1,4-thiazepines have been identified as potential agents

against the parasite Trypanosoma brucei brucei, the causative agent of African

trypanosomiasis.[11]

Table 3: Antibacterial Activity of Selected 1,4-Thiazepine Derivatives (Inhibition Zone Diameter

in mm)[4]
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Compoun
d

R R'
S. aureus

(100
mg/mL)

S.
Pneumon

ia (100
mg/mL)

E. coli
(100

mg/mL)

P.
aeruginos

a (100
mg/mL)

J17 H Cl 23 21 22 20

J19 H NO₂ 24 22 23 21

J21 Br Cl 25 23 24 22

J24 H NO₂ 22 20 21 19

J26 Cl Cl 24 22 23 21

J28 Br NO₂ 26 24 25 23

| J30 | NO₂ | NO₂ | 27 | 25 | 26 | 24 |

Key Experimental Protocols
General Protocol for the Synthesis of 1,4-Thiazepines
via Chalcone Cyclization[4]
This protocol describes the synthesis of 1,4-thiazepine derivatives from chalcones and ortho-

mercaptoaniline.

Materials:

Substituted chalcone (1 mole equivalent)

Ortho-mercaptoaniline (2-aminothiophenol) (1 mole equivalent)

Ethanol (solvent)

Piperidine or other suitable base (catalyst)

Round-bottom flask

Reflux condenser
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Heating mantle

Thin-Layer Chromatography (TLC) plate

Recrystallization solvent (e.g., ethanol)

Procedure:

Dissolve one mole equivalent of the substituted chalcone in a minimal amount of ethanol in a

round-bottom flask.

Add one mole equivalent of ortho-mercaptoaniline to the solution.

Add a few drops of piperidine to the mixture to create an alkaline medium.

Attach a reflux condenser and heat the reaction mixture under reflux for 4-6 hours.

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into ice-cold water.

Collect the precipitated solid product by vacuum filtration.

Wash the solid with cold water and dry it.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to

obtain the pure 1,4-thiazepine derivative.

Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and

elemental analysis.

Protocol for In Vitro Anticancer Cell Viability Assay (MTT
Assay)[7][8]
This protocol outlines a general method for assessing the cytotoxicity of 1,4-thiazepine

derivatives against cancer cell lines.
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Materials:

Cancer cell lines (e.g., H460, MCF-7) and a normal cell line (e.g., NHFB)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well microtiter plates

1,4-Thiazepine derivatives dissolved in DMSO (stock solutions)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Multi-channel pipette

CO₂ incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

Prepare serial dilutions of the test compounds (1,4-thiazepine derivatives) in the culture

medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the test compounds.

Incubate the plate for another 48-72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Carefully remove the medium containing MTT.

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan

crystals.

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the EC₅₀ or IC₅₀ value (the concentration of the compound that causes 50%

inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Outlook
The 1,4-thiazepine scaffold continues to be a versatile and valuable template in medicinal

chemistry.[1] Derivatives have shown significant efficacy in diverse therapeutic areas, including

oncology and cardiovascular disease.[6][9] The development of multi-target agents, such as

the dual RyR2-stabilizing and SERCA2a-stimulating compounds, highlights the potential for

creating innovative therapies for complex diseases like heart failure.[9] Future research should

focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds,

exploring novel synthetic methodologies to expand chemical diversity, and further elucidating

the mechanisms of action through advanced biological and computational studies. The

continued exploration of 1,4-thiazepine derivatives holds great promise for the discovery of

next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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